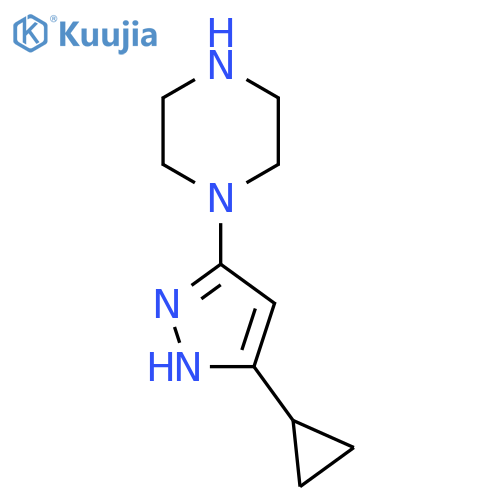

Cas no 2166702-15-2 (1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine)

1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2166702-15-2

- Z1080473916

- AKOS012349581

- F1907-0352

- EN300-155304

- 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine

- 1-(5-cyclopropyl-1H-pyrazol-3-yl)piperazine

- starbld0034381

- Piperazine, 1-(5-cyclopropyl-1H-pyrazol-3-yl)-

-

- Inchi: 1S/C10H16N4/c1-2-8(1)9-7-10(13-12-9)14-5-3-11-4-6-14/h7-8,11H,1-6H2,(H,12,13)

- InChI-Schlüssel: BEIZNDOIXVPSTJ-UHFFFAOYSA-N

- Lächelt: N1(CCNCC1)C1C=C(C2CC2)NN=1

Berechnete Eigenschaften

- Genaue Masse: 192.137496527g/mol

- Monoisotopenmasse: 192.137496527g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 2

- Komplexität: 198

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 0.6

- Topologische Polaroberfläche: 44Ų

Experimentelle Eigenschaften

- Dichte: 1.222±0.06 g/cm3(Predicted)

- Siedepunkt: 438.2±40.0 °C(Predicted)

- pka: 16.69±0.10(Predicted)

1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | C125576-1g |

1-(3-Cyclopropyl-1h-pyrazol-5-yl)piperazine |

2166702-15-2 | 1g |

$ 1230.00 | 2022-06-06 | ||

| Life Chemicals | F1907-0352-0.25g |

1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine |

2166702-15-2 | 95%+ | 0.25g |

$754.0 | 2023-11-21 | |

| Life Chemicals | F1907-0352-1g |

1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine |

2166702-15-2 | 95%+ | 1g |

$836.0 | 2023-11-21 | |

| Life Chemicals | F1907-0352-10g |

1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine |

2166702-15-2 | 95%+ | 10g |

$3511.0 | 2023-11-21 | |

| Enamine | EN300-155304-1.0g |

1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine |

2166702-15-2 | 95% | 1.0g |

$1100.0 | 2023-07-09 | |

| Enamine | EN300-155304-5.0g |

1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine |

2166702-15-2 | 95% | 5.0g |

$3189.0 | 2023-07-09 | |

| Enamine | EN300-155304-500mg |

1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine |

2166702-15-2 | 95.0% | 500mg |

$858.0 | 2023-09-25 | |

| A2B Chem LLC | AV10425-100mg |

1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine |

2166702-15-2 | 95% | 100mg |

$439.00 | 2024-04-20 | |

| Enamine | EN300-155304-50mg |

1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine |

2166702-15-2 | 95.0% | 50mg |

$256.0 | 2023-09-25 | |

| Enamine | EN300-155304-5000mg |

1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine |

2166702-15-2 | 95.0% | 5000mg |

$3189.0 | 2023-09-25 |

1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine Verwandte Literatur

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

Weitere Informationen zu 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine

1-(3-Cyclopropyl-1H-pyrazol-5-yl)piperazine: A Promising Compound in Pharmaceutical Research

1-(3-Cyclopropyl-1H-pyrazol-5-yl)piperazine is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. The compound, with the chemical identifier CAS No. 2166702-15-2, represents a strategic combination of a 1H-pyrazol-5-yl ring and a piperazine moiety, which are known for their versatile pharmacological profiles. The introduction of a 3-cyclopropyl substituent further enhances the structural complexity and functional diversity of this molecule.

Recent studies have highlighted the importance of 1H-pyrazol-5-yl derivatives in modulating various biological targets, including ion channels and G protein-coupled receptors (GPCRs). The piperazine ring, a six-membered heterocyclic structure, is widely utilized in drug design due to its ability to interact with multiple receptor types and its inherent flexibility in conformational changes. The incorporation of a 3-cyclopropyl group at the pyrazole ring is a key innovation that may influence the compound's binding affinity, metabolic stability, and overall pharmacokinetic properties.

Advancements in computational chemistry and molecular docking simulations have provided valuable insights into the interaction between 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine and potential biological targets. Researchers have employed machine learning algorithms to predict the compound's activity against various disease-related pathways, including neurodegenerative disorders and inflammatory conditions. These predictive models have demonstrated that the 3-cyclopropyl substituent may enhance the compound's ability to penetrate the blood-brain barrier, a critical factor in the treatment of central nervous system (CNS) disorders.

Experimental validation of 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine's pharmacological properties has been supported by recent in vitro and in vivo studies. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that the compound exhibits promising inhibitory activity against the voltage-gated sodium channel Nav1.7, which is implicated in chronic pain syndromes. The study utilized patch-clamp electrophysiology to demonstrate that the compound selectively blocks Nav1.7 channels with an IC50 value of 2.8 μM, highlighting its potential as a novel analgesic agent.

Another recent investigation, published in Pharmaceutical Research in 2024, explored the compound's potential as an anti-inflammatory agent. The study revealed that 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine effectively suppresses the activation of NF-κB, a key transcription factor in inflammatory responses. The compound's ability to modulate NF-κB activity was confirmed through luciferase reporter assays and cytokine secretion analysis, suggesting its potential therapeutic applications in autoimmune and inflammatory diseases.

Structural modifications to 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine have also been explored to optimize its pharmacological profile. For example, a 2023 paper in Chemical Communications described the synthesis of several analogs with varying substituents on the pyrazole ring. These analogs were evaluated for their potency and selectivity, with one derivative showing improved solubility and reduced off-target effects compared to the parent compound. Such studies underscore the importance of structural diversity in the development of effective therapeutic agents.

From a synthetic standpoint, the preparation of 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine involves a multi-step process that combines organic synthesis techniques with modern catalytic methods. A 2022 article in Organic & Biomolecular Chemistry detailed a novel approach using microwave-assisted reactions to enhance the efficiency of the synthesis. This method significantly reduced the reaction time and improved the yield, making the compound more accessible for further pharmacological evaluation.

The compound's pharmacokinetic properties are another area of active research. A 2024 study in Drug Metabolism and Disposition investigated the metabolism of 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine in rat liver microsomes. The results indicated that the compound undergoes extensive metabolism via cytochrome P450 enzymes, with the primary metabolites being hydroxylated derivatives. These findings are crucial for understanding the compound's safety profile and potential drug interactions.

Despite its promising properties, the development of 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine as a therapeutic agent faces several challenges. One of the primary obstacles is the need to optimize its solubility and bioavailability. A 2023 review in Current Pharmaceutical Design highlighted the importance of prodrug strategies to enhance the compound's oral bioavailability. Researchers are also exploring the use of nanotechnology-based delivery systems to improve the compound's stability and targeting efficiency.

In conclusion, 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine represents a significant advancement in pharmaceutical research, with its unique chemical structure offering potential therapeutic applications in multiple disease areas. Ongoing studies are focused on refining its pharmacological profile, improving its synthetic accessibility, and addressing its safety concerns. As research in this field continues to evolve, the compound may emerge as a valuable tool in the development of next-generation therapeutics.

2166702-15-2 (1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine) Verwandte Produkte

- 375345-95-2(Mibampator)

- 861090-81-5(5,8-dichloronaphthalene-1-sulfonyl chloride)

- 174609-74-6(2-(Piperazin-1-yl)methylbenzonitrile)

- 2090958-97-5(5-Ethoxy-2-fluoro-3-methylbenzaldehyde)

- 901188-04-3(5,7-Difluoro-2-(4-fluorophenyl)-1h-indole)

- 2408959-16-8(Cyclopenta[b]pyrrol-2(1H)-one, 6a-(aminomethyl)hexahydro-, 2,2,2-trifluoroacetate (1:1))

- 2137448-30-5(4-4-(2-methylpropyl)piperazin-1-yloxan-3-ol)

- 30598-04-0(4-Chloroisoquinolin-1-amine)

- 2171596-48-6(10-(2,2-Dimethylpropyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione)

- 2253630-58-7(1-Oxa-8-azaspiro[4.6]undec-3-ene)